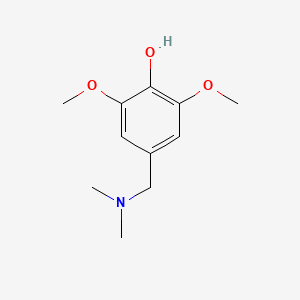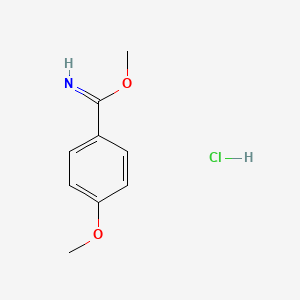![molecular formula C22H17BrClNO2 B3264813 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide CAS No. 397278-36-3](/img/structure/B3264813.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide
Descripción general
Descripción
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide is an organic compound with a complex structure It is characterized by the presence of bromine, chlorine, and benzoyl groups attached to a phenyl ring
Mecanismo De Acción
Mode of Action
The exact mode of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide is currently unknown due to the lack of specific studies on this compound. It is generally understood that benzamide derivatives interact with their targets via hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The compound has a melting point of 136 °C and a predicted boiling point of 574.5±50.0 °C . It is slightly soluble in DMSO and ethyl acetate . These properties may influence its bioavailability and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide typically involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with 3,5-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process. This includes the preparation of intermediate compounds, purification steps, and the final coupling reaction. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic uses.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
- N,N-Dimethyl 4-bromo-2-chlorobenzamide
- 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
Uniqueness
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrClNO2/c1-13-9-14(2)11-15(10-13)22(27)25-20-8-7-16(23)12-18(20)21(26)17-5-3-4-6-19(17)24/h3-12H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLWIXBFNLKZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B3264765.png)
![2-(Benzo[d]oxazol-2-yl)-5-methylphenol](/img/structure/B3264782.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide](/img/structure/B3264810.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)-](/img/structure/B3264826.png)
![5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3264828.png)
![4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid](/img/structure/B3264833.png)

